

Enantioselective Synthesis of (+)-Eremophilene: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	(+)-Eremophilene	
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For researchers, scientists, and drug development professionals, this document provides a detailed overview of modern strategies for the enantioselective synthesis of **(+)-eremophilene**, a significant sesquiterpene with a characteristic eremophilane skeleton. This guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways.

Introduction

(+)-Eremophilene is a naturally occurring sesquiterpene hydrocarbon that has garnered interest in the synthetic community due to its prevalence in various plant species and its potential as a chiral building block for the synthesis of more complex natural products. The stereoselective construction of its vicinal quaternary and tertiary stereocenters presents a significant synthetic challenge. This document outlines three primary strategies for the enantioselective synthesis of (+)-eremophilene: Organocatalytic Asymmetric Robinson Annulation, Chiral Pool Synthesis from β -Pinene, and a Biosynthetic Approach via Enzymatic Cyclization.

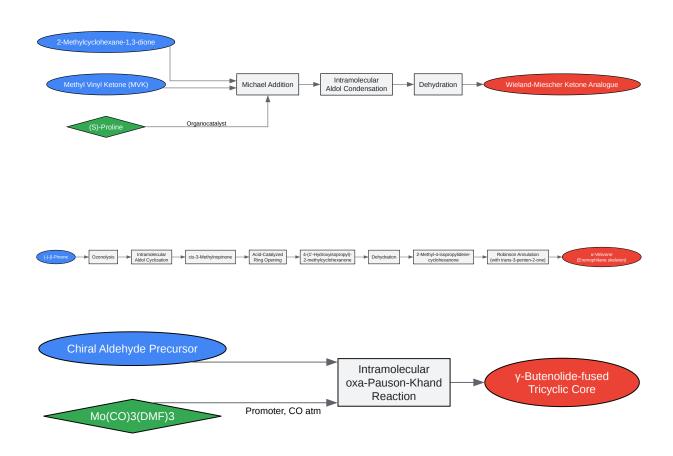
I. Organocatalytic Asymmetric Robinson Annulation Strategy

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[1] The development of asymmetric organocatalysis, particularly using proline and its



derivatives, has enabled the enantioselective synthesis of the eremophilane core.[2][3] This strategy typically involves the Michael addition of a nucleophile to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation.

Logical Workflow for Asymmetric Robinson Annulation



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References



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